Phlogacantholide B
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFCPUQQLYHDRF-VCNAKFCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solvent Extraction and Fractionation
The roots are dried, powdered, and subjected to exhaustive extraction using solvents of increasing polarity. A typical protocol includes:
-
Petroleum ether : Removes non-polar constituents like lipids and waxes.
-
Ethyl acetate : Extracts medium-polarity compounds, including diterpene lactones.
-
Methanol : Recovers polar glycosides and residual metabolites.
In one study, 15 g of petroleum ether extract from P. curviflorus roots yielded 273 mg of crude diterpene fraction after initial partitioning. Subsequent gradient elution with benzene-ethyl acetate mixtures (9:1 to 1:1 v/v) on a silica gel column further purified Phlogacantholide B, achieving a final yield of 0.8% (w/w) from the crude extract.
Bioactivity-Guided Isolation
Bioassays targeting neuroprotective or anti-inflammatory activity are often employed to identify fractions containing Phlogacantholide B. For example, SH-SY5Y neuroblastoma cells treated with column fractions demonstrated enhanced ADAM10 expression, a marker linked to Phlogacantholide B’s neuroprotective effects. Active fractions are then subjected to preparative thin-layer chromatography (TLC) using solvent systems such as benzene:ethyl acetate (9:1) or chloroform:methanol (9:1).
Chemical Synthesis Approaches
While natural extraction remains the primary source, synthetic routes are being explored to overcome supply limitations. Phlogacantholide B’s structure—a fused tricyclic diterpene with a γ-lactone ring—poses challenges for total synthesis.
Semi-Synthetic Derivatization
Phlogacantholide B’s diacetate derivative (compound 6 ) has been synthesized to facilitate crystallographic analysis. Acetylation of the natural product with acetic anhydride and pyridine at room temperature yielded the diacetate, which was crystallized in ethyl acetate-hexane for X-ray diffraction. This confirmed the relative configuration of C-8 and C-9 as trans and established the lactone ring’s planar geometry.
Total Synthesis Challenges
Key hurdles in total synthesis include:
-
Stereoselective construction of the decalin system (rings A and B).
-
Lactonization to form the γ-lactone without epimerization.
-
Functionalization of the C-19 methyl group, which influences solubility and bioactivity.
Preliminary attempts using geranylgeraniol as a precursor have achieved partial cyclization but require optimization to improve yields.
Optimization and Purification Techniques
Column Chromatography
Silica gel (60–120 mesh) is the stationary phase of choice for separating Phlogacantholide B from co-occurring diterpenes like Phlogacantholide C and phlogacanthosides. Elution profiles for a typical separation are shown below:
| Fraction | Solvent Ratio (Benzene:Ethyl Acetate) | Compounds Eluted |
|---|---|---|
| 1–20 | 9:1 | Sterols, triterpenes |
| 21–50 | 8:2 | Phlogacantholide B |
| 51–70 | 7:3 | Phlogacanthosides |
Fractions 21–50 are pooled and re-chromatographed to achieve >95% purity.
Crystallization and Recrystallization
Phlogacantholide B’s diacetate derivative crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å, and β = 105.6°. Recrystallization from ethyl acetate-hexane (1:3) yields colorless needles suitable for X-ray analysis, confirming the lactone’s cis-fusion to the decalin system.
Analytical Characterization
Spectroscopic Data
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with acetonitrile-water (65:35) at 1.0 mL/min detects Phlogacantholide B at t<sub>R</sub> = 12.7 min (UV 210 nm).
Yield Optimization Strategies
Analyse Chemischer Reaktionen
Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Phlogacantholide B is recognized for its structural complexity and bioactive potential. It belongs to a class of compounds known as diterpenes, which are known for their therapeutic properties. The compound has been isolated alongside other related compounds, such as phlogacantholide C and phlogacanthosides, contributing to the understanding of the chemical diversity within the Phlogacanthus genus .
Recent studies have highlighted the neuroprotective effects of Phlogacantholide B. In vitro assays demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : Phlogacantholide B enhances the expression of ADAM10, an enzyme implicated in amyloid precursor protein (APP) processing, thereby potentially reducing amyloid-beta accumulation .
- Case Study : In a study involving PC12 cells subjected to oxidative stress, treatment with Phlogacantholide B resulted in significant cell viability improvements compared to untreated controls. The protective effects were attributed to its ability to modulate neuroinflammatory pathways and reduce apoptosis markers .
Antimalarial Activity
Phlogacantholide B has shown promise as an antimalarial agent. Research indicates that compounds derived from Phlogacanthus curviflorus exhibit significant activity against malaria parasites.
- In Vitro Studies : In assays measuring β-hematin formation inhibition, Phlogacantholide B displayed IC50 values indicative of moderate antimalarial activity . This suggests potential for development into therapeutic agents against malaria.
- Comparative Efficacy : When compared with other known antimalarial compounds, Phlogacantholide B's efficacy highlights its potential as a lead compound for further development.
Antibacterial and Anti-inflammatory Properties
Beyond its neuroprotective and antimalarial applications, Phlogacantholide B also exhibits antibacterial and anti-inflammatory properties. These effects are critical in managing infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Phlogacantholide C
- Structure: Both Phlogacantholide B and C are diterpenoid lactones derived from Phlogacanthus curviflorus.
- Bioactivity: Phlogacantholide C increased ADAM10 protein levels by 143–150% and enhanced APPs-alpha secretion by 200% in neuronal cells .
Phlogacanthoside A
Jolkinolide B
- Structure: A diterpenoid lactone (CAS: 37905-08-1) from Euphorbia species, structurally distinct but functionally analogous due to its anticancer properties .
- Bioactivity: Jolkinolide B exhibits potent antitumor activity, with IC₅₀ values in the nanomolar range for certain cancer cell lines . Phlogacantholide B’s activity (IC₅₀: 20.5 μg/mL) is significantly weaker, suggesting structural features critical for potency .
Comparison with Functionally Similar Compounds
Norkurarinol
- Class: Flavonoid (non-diterpenoid).
- Contrast: Unlike Phlogacantholide B, Norkurarinol’s primary activity is neuroprotective rather than cytotoxic .
Abietic Acid
- Class : Diterpene resin acid (CAS: 514-10-3).
- Function : Anti-inflammatory and antimicrobial .
- Comparison : Both compounds share anti-inflammatory effects, but Phlogacantholide B’s lactone structure may confer better bioavailability .
Data Tables
Table 1: Structural and Bioactive Comparison
Biologische Aktivität
Phlogacantholide B is a diterpene lactone isolated from the plant Phlogacanthus curviflorus, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with Phlogacantholide B, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Composition and Isolation
Phlogacantholide B belongs to a class of compounds known as diterpene lactones. These compounds are characterized by their complex structures and diverse biological activities. The isolation of Phlogacantholide B has been achieved through various chromatographic techniques from the extracts of Phlogacanthus curviflorus and related species .
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that extracts containing Phlogacantholide B exhibit significant antimicrobial properties. A study demonstrated that methanolic extracts of Phlogacanthus curviflorus showed broad-spectrum antimicrobial activity against various bacterial strains, with Phlogacantholide B contributing to this effect .
2. Antioxidant Activity
Phlogacantholide B has been recognized for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of phenolic compounds in the plant extracts enhances this activity, suggesting that Phlogacantholide B may play a role in reducing oxidative damage in cells .
3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of Phlogacantholide B. It has been shown to enhance the expression of ADAM10, an enzyme implicated in the processing of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology . This suggests that Phlogacantholide B may contribute to neuroprotection by modulating amyloidogenic pathways.
The biological activities of Phlogacantholide B are mediated through several mechanisms:
- Enzyme Modulation : Phlogacantholide B has been identified as an enhancer of ADAM10 activity, which is crucial for the non-amyloidogenic processing of APP. This modulation can potentially reduce the formation of toxic amyloid-beta peptides associated with Alzheimer’s disease .
- Antioxidative Mechanisms : The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses plays a vital role in its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological activities of Phlogacantholide B:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that the methanolic extract containing Phlogacantholide B exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 400 µg/disc, highlighting its potential as a natural antimicrobial agent .
- Neuroprotective Study : In vitro studies using neuronal cell lines treated with Phlogacantholide B showed increased levels of ADAM10 protein and enhanced secretion of APPs-alpha, indicating its role in promoting neuroprotective pathways .
Data Summary
The following table summarizes key findings related to the biological activity of Phlogacantholide B:
Q & A
Basic Research Questions
Q. How can Phlogacantholide B be isolated and purified from its natural sources for experimental use?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative HPLC. Purity validation requires spectral analysis (NMR, IR) and comparison with published reference data . For reproducibility, document solvent ratios, column specifications, and elution gradients in the experimental section, adhering to guidelines for known compound characterization .
Q. What spectroscopic methods are essential for confirming the structural identity of Phlogacantholide B?
- Methodological Answer : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve stereochemistry and functional groups. Mass spectrometry (HRMS) confirms molecular weight. Cross-validate data with existing literature and deposit raw spectral data in supplementary materials to ensure transparency .
Q. How should researchers design initial in vitro assays to assess Phlogacantholide B’s bioactivity?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin) across multiple cell lines (cancer vs. normal) to establish selectivity. Include positive controls (e.g., doxorubicin) and dose-response curves. Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid confounding effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity data for Phlogacantholide B across studies?
- Methodological Answer : Conduct a systematic review (Cochrane framework) to assess variability in cell lines, assay protocols, and compound purity. Meta-analysis should stratify data by experimental conditions (e.g., exposure time, serum concentration) and apply statistical models (random-effects) to identify confounding factors . Replicate key studies under standardized conditions to validate discrepancies .
Q. How can researchers elucidate the molecular targets of Phlogacantholide B with minimal off-pathway interference?
- Methodological Answer : Combine affinity-based proteomics (e.g., pull-down assays with biotinylated Phlogacantholide B analogs) and transcriptomic profiling (RNA-seq). Validate hits via CRISPR/Cas9 knockouts or siRNA silencing in dose-dependent bioactivity assays. Use bioinformatics tools (STRING-DB) to map interaction networks and prioritize high-confidence targets .
Q. What experimental designs mitigate challenges in studying Phlogacantholide B’s bioavailability and pharmacokinetics?
- Methodological Answer : Employ in vitro models (Caco-2 cells for permeability, microsomal stability assays) paired with in vivo PK studies (rodents) using LC-MS/MS quantification. Address solubility issues via nanoformulation (liposomes) or prodrug strategies. Document all parameters (e.g., dosing intervals, biofluid collection times) to align with FAIR data principles .
Data Analysis and Reproducibility
Q. How should conflicting results in Phlogacantholide B’s anti-inflammatory mechanisms be addressed?
- Methodological Answer : Perform pathway enrichment analysis on omics datasets (e.g., phosphoproteomics) to identify conserved signaling nodes (e.g., NF-κB, MAPK). Use isoform-specific inhibitors or knockout models to dissect contributions. Publish raw datasets in public repositories (e.g., PRIDE, MetaboLights) to enable cross-validation .
Q. What statistical approaches are optimal for analyzing dose-response synergies between Phlogacantholide B and standard chemotherapeutics?
- Methodological Answer : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI). Validate synergy via Bliss independence or Loewe additivity models. Report confidence intervals and effect sizes to contextualize clinical relevance .
Literature and Synthesis
Q. How can researchers systematically synthesize fragmented evidence on Phlogacantholide B’s ecological roles in plant defense?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
